1-Phenyl-2-(pyridin-2-yl)ethan-1-one
Overview
Description
1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a compound that can be synthesized through various chemical reactions. It is structurally related to several compounds that have been characterized in the literature, although the specific details of its synthesis and properties are not directly provided in the papers at hand.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, such as the Knoevenagel condensation used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . Another synthesis method includes a one-pot, three-component reaction involving (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one, ethyl 2-nitroacetate, and ammonium acetate in refluxing ethanol . These methods suggest possible pathways for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups . For instance, the 1-phenyl-2-(2-pyridyl)ethanol intermediate crystallizes in a monoclinic system with a centrosymmetric space group . These studies provide insights into the potential molecular structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as dehydration to yield a trans double bond , or nucleophilic substitution and Friedel-Crafts acylation reactions . These reactions are indicative of the reactivity of the phenyl and pyridyl groups in these molecules, which could also apply to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like IR, NMR, and UV-Visible spectroscopy . For example, the IR spectrum of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol showed signals due to the νC=O group, indicating the presence of a diketone . These techniques could be used to deduce the properties of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Scientific Research Applications
Catalytic Activities in Asymmetric Transfer Hydrogenation of Ketones
- Chiral synthons, including (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, have been synthesized and used in nickel(II) complexes to catalyze the asymmetric transfer hydrogenation (ATH) of ketones. These complexes display moderate catalytic activities but with low enantiomeric excess, indicating potential in catalysis research (Kumah et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis
- Research on crystal structure and Hirshfeld surface analysis of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane has provided insights into variations in crystal packing and the behavior of π-π and C−H•••π interactions, crucial for understanding the molecular interactions in crystallography (González-Montiel et al., 2015).
Molecular Structure in Condensation Reactions
- The molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained from Knoevenagel condensation reaction, has been characterized, demonstrating its significance in the understanding of hydrogen bonds formation and stability in similar compounds (Percino et al., 2015).
DNA Cleavage and Nitric Oxide Reactivity Studies
- Mononuclear copper complexes derived from tetradentate ligands, including 1-phenyl-2-(pyridine-2-yl)ethan-1-one, have been studied for their self-activated DNA cleavage activity and nitric oxide reactivity, illustrating their potential in bioinorganic chemistry (Ghosh et al., 2012).
Synthesis and Optical Properties in Organometallic Compounds
- A study on the synthesis and optical properties of 1-(4-pyridin-2-yl)phenyl-3,5-di[4-(9′H-carbazol-9′-yl)phenyl]benzene demonstrates the compound's potential in the field of material science and photophysics (Gao Xi-cun, 2013).
Building Blocks for Crown Ethers
- Research on the synthesis of 1-(pyridin-2-yl)ethan-1,2-diol, a valuable building block for functionalized crown ethers, highlights its role in the development of novel molecular architectures (Nawrozkij et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXTMGJZNCXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167283 | |
Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
CAS RN |
1620-53-7 | |
Record name | 1-Phenyl-2-(2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-53-7 | |
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Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-(pyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Benzoylmethyl)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4PQH6DT4D | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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